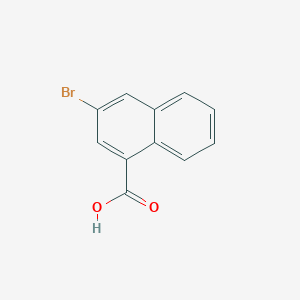

3-bromonaphthalene-1-carboxylic Acid

Beschreibung

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in the development of a multitude of organic compounds. ijpsjournal.comekb.eg Its derivatives are integral to medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comresearchgate.net The versatility of the naphthalene ring allows for structural modifications that can fine-tune the therapeutic effects of drug candidates. ekb.egresearchgate.net In organic synthesis, naphthalene derivatives are crucial building blocks for creating complex aromatic structures with unique electronic and optical properties. researchgate.net

Overview of Halogenated Aromatic Carboxylic Acids as Synthetic Intermediates

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a halogen atom and a carboxylic acid group attached to an aromatic ring. The presence of the halogen atom, such as bromine, introduces electronegativity and steric effects that influence the molecule's reactivity. cymitquimica.comcymitquimica.com This functional group is particularly useful in cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.com The carboxylic acid group provides a handle for various chemical transformations, including esterification and amidation, further enhancing their synthetic utility. cymitquimica.com

Specific Research Focus: The Unique Position of 3-Bromonaphthalene-1-carboxylic Acid

Among the diverse family of halogenated naphthalene carboxylic acids, this compound stands out due to the specific arrangement of its functional groups. The positions of the bromine atom and the carboxylic acid group on the naphthalene core dictate its unique reactivity and potential applications. This particular isomer is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.comchemicalbook.com Its structure allows for targeted modifications, making it a key component in the design and synthesis of novel organic materials and biologically active molecules. chemimpex.com

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical properties.

| Property | Value |

| CAS Number | 16726-66-2 |

| Molecular Formula | C11H7BrO2 |

| Molecular Weight | 251.08 g/mol |

| Appearance | Yellow powder |

| Melting Point | 176-180 °C |

Data sourced from multiple chemical suppliers and databases. chemimpex.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step processes. A common approach is the carboxylation of a corresponding bromonaphthalene precursor. The reactivity of this compound is largely dictated by its two primary functional groups. The carboxylic acid can undergo typical reactions such as esterification to form compounds like methyl 3-bromonaphthalene-1-carboxylate. chemimpex.com The bromine atom on the naphthalene ring is a key site for various coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures. chemimpex.com

Applications in Research and Development

This compound is a versatile building block with a range of applications in scientific research and development:

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of new pharmaceutical agents. chemimpex.comchemicalbook.com For instance, it has been used in the preparation of a potent cholecystokinin (B1591339) (CCK) 1R receptor agonist, which has applications in modulating the gastrointestinal system. chemicalbook.com

Organic Synthesis: Chemists utilize this compound to prepare complex organic molecules, contributing to advancements in materials science and chemical engineering. chemimpex.com

Fluorescent Dyes: The naphthalene core can be chemically modified to produce fluorescent dyes, which are essential tools in biological imaging and diagnostics. chemimpex.com

Related Naphthalene Carboxylic Acid Derivatives

The study of this compound is complemented by research into its various derivatives, where either the carboxylic acid or the bromine atom has been modified.

Methyl 3-bromonaphthalene-1-carboxylate

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGVNBGHCCLMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470949 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-66-2 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromonaphthalene 1 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the naphthalene (B1677914) ring of 3-bromonaphthalene-1-carboxylic acid is influenced by the directing effects of the existing substituents. The naphthalene system is more susceptible to electrophilic attack than benzene (B151609), with a strong preference for substitution at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate (arenium ion). libretexts.org

In this specific molecule, the two substituents exert competing and cooperating influences on the regioselectivity of further substitution:

Carboxylic Acid Group (-COOH) at C1: This group is strongly deactivating and acts as a meta-director due to its electron-withdrawing nature (both by induction and resonance). youtube.com In the context of the naphthalene ring system, a deactivating group at the C1 position directs incoming electrophiles primarily to the C8 and C4 positions of the same ring and to the C5 and C7 positions of the adjacent ring. researchgate.net

Bromine Atom (-Br) at C3: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate. youtube.com A substituent at the C3 position directs incoming electrophiles to the C2 and C4 positions.

When considering the combined effects, the C4 position is the most likely site for electrophilic attack. The bromine atom directs ortho to this position, and the carboxylic acid group also permits substitution at this position. Both groups deactivate the ring, meaning that forcing conditions may be required for a reaction to proceed. msu.edu

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating, Meta-directing | C4, C8, C5, C7 |

| -Br | C3 | Deactivating, Ortho, Para-directing | C2, C4 |

| Predicted Major Product Position | C4 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic substitution on this compound can theoretically occur at two sites: the carbonyl carbon of the carboxylic acid (nucleophilic acyl substitution) or the carbon atom bearing the bromine (nucleophilic aromatic substitution, SNAr). Reactions involving the carboxylic acid group are discussed in section 3.3.

Nucleophilic aromatic substitution, involving the displacement of the bromide ion, is generally challenging for aryl halides. Such reactions require either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. While the carboxylic acid group is electron-withdrawing, its position meta to the bromine atom does not provide significant resonance stabilization for an SNAr intermediate. Therefore, direct displacement of the bromine atom by a nucleophile is expected to be difficult and would likely require forcing conditions or a transition-metal catalyst. However, the methyl ester of this acid is noted to be a versatile intermediate for reactions like cross-coupling and nucleophilic substitutions, suggesting its utility in more advanced synthetic transformations. chemimpex.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, primarily through nucleophilic acyl substitution mechanisms. khanacademy.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the hydroxyl group, often after its conversion into a better leaving group. libretexts.org

This compound can be readily converted to its corresponding esters via several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk This is an equilibrium-controlled process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.org

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reversible, equilibrium-driven reaction. chemguide.co.uk |

| Reaction with Alkyl Halides | Carboxylate salt, Alkyl Halide (e.g., Iodomethane) | SN2 reaction between the carboxylate and the alkyl halide. |

The product, 3-bromo-naphthalene-1-carboxylic acid methyl ester, is a known compound used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com

The conversion of this compound to amides is another important transformation. The direct reaction with an amine is generally unfavorable because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org To overcome this, two main strategies are employed:

High-Temperature Reaction: Heating the ammonium carboxylate salt above 100°C can drive off water and form the amide bond. However, these harsh conditions are not always suitable. libretexts.org

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating attack by the amine under milder conditions. khanacademy.org

Conversion to an Acid Halide: A more common and efficient method involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 3-bromonaphthalene-1-carbonyl chloride is then reacted with an amine (or ammonia) to furnish the corresponding amide. This method is widely used for the synthesis of naphthalenecarboxylic acid amides. google.com

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For most aromatic carboxylic acids, this process requires high temperatures unless activating groups are present. However, specific synthetic methods can achieve decarboxylation under milder conditions, often leading to a new functional group at the former site of the carboxyl moiety.

A synthetically useful decarboxylation pathway is halodecarboxylation, which replaces the carboxylic acid group with a halogen atom. This transformation is a modern variant of the classic Hunsdiecker reaction. While the original Hunsdiecker reaction involved silver salts of carboxylic acids and bromine, contemporary methods often use more convenient reagents and catalysts.

For aromatic acids, transition-metal-free methods have been developed for decarboxylative bromination. These reactions effectively convert an aryl carboxylic acid into an aryl bromide. researchgate.net Applying such a procedure to this compound would result in the substitution of the -COOH group at the C1 position with a bromine atom, yielding 1,3-dibromonaphthalene. chemicalbook.comrsc.org This provides a regioselective method for synthesizing disubstituted naphthalenes that might be difficult to access through direct electrophilic bromination of naphthalene.

Decarboxylation Pathways

Reactivity of the Bromine Substituent

The carbon-bromine bond in this compound is the primary site of chemical modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in several key synthetic transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and bromo-naphthalene derivatives are known to be effective substrates in these transformations. nih.gov While specific studies detailing the Suzuki, Heck, and Sonogashira reactions of this compound are not extensively documented in publicly available literature, the reactivity of the bromo-naphthalene scaffold is well-established, allowing for predictable outcomes. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. nih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield a 3-arylnaphthalene-1-carboxylic acid derivative. The general conditions for such a transformation would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govorganic-chemistry.org The presence of the carboxylic acid may necessitate the use of its ester derivative to avoid potential complications, although successful couplings with free carboxylic acids have been reported. acs.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.netnih.gov Reacting this compound with an alkene, such as an acrylate, under Heck conditions would likely produce a 3-(alkenyl)naphthalene-1-carboxylic acid. Standard Heck reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, a base (e.g., Et₃N), and a polar aprotic solvent like DMF or DMAc. ugent.beorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would yield a 3-(alkynyl)naphthalene-1-carboxylic acid. This transformation is typically carried out using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent. nsf.govresearchgate.netyork.ac.uk

A representative table of expected products from these cross-coupling reactions is provided below.

| Coupling Reaction | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-naphthalene-1-carboxylic acid |

| Heck | Alkene (e.g., Acrylate) | 3-(Alkenyl)-naphthalene-1-carboxylic acid |

| Sonogashira | Terminal Alkyne | 3-(Alkynyl)-naphthalene-1-carboxylic acid |

Lithiation and Subsequent Quenching Reactions

Metal-halogen exchange is a fundamental reaction for the preparation of organometallic reagents from organic halides. wikipedia.org The bromine atom of this compound can undergo lithium-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. ethz.chlibretexts.orgharvard.edu This reaction would generate a highly reactive 3-lithio-naphthalene-1-carboxylate intermediate. It is important to note that the acidic proton of the carboxylic acid would also be deprotonated under these conditions.

The resulting organolithium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce different functional groups at the 3-position of the naphthalene ring. nih.gov For instance, reaction with carbon dioxide would yield a naphthalene-1,3-dicarboxylic acid, while quenching with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively.

Studies on the lithiation of related compounds, such as 3-bromonaphtho[2,3-b]thiophene, suggest that the stability of the lithiated intermediate can be a critical factor, with the potential for rearrangements to occur. researchgate.net Therefore, careful control of reaction conditions, particularly temperature, is crucial for successful lithiation and subsequent quenching of this compound.

The table below illustrates potential products from the lithiation and quenching of this compound.

| Quenching Electrophile | Product Functional Group at C-3 |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Aldehyde (RCHO) | Secondary Alcohol |

| Ketone (R₂CO) | Tertiary Alcohol |

| N,N-Dimethylformamide (DMF) | Aldehyde |

Reaction Kinetics and Thermodynamic Studies

The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on several factors, including the nature of the catalyst, ligands, substrate, and reaction conditions. nih.gov For aryl bromides like this compound, the oxidative addition of the C-Br bond to the palladium(0) catalyst is a key step in the catalytic cycle. The rate of this step is influenced by the electron density at the carbon atom and the steric environment around the bromine substituent.

Thermodynamically, the C-Br bond dissociation energy (BDE) is a key parameter. Computational studies on brominated polycyclic aromatic hydrocarbons provide benchmark data for C-Br BDEs. rsc.orgnih.gov For 1-bromonaphthalene, theoretical calculations can provide estimates of the C-Br bond dissociation energy. mdpi.comresearchgate.net These values give an indication of the energy required to homolytically cleave the C-Br bond, which can be relevant in understanding the initial steps of certain reaction mechanisms. It is important to note that in many catalytic cycles, the C-Br bond cleavage is not a simple homolytic dissociation but rather a concerted oxidative addition process.

Further dedicated experimental and computational studies would be necessary to fully elucidate the kinetic and thermodynamic profiles of reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Bromonaphthalene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-bromonaphthalene-1-carboxylic acid, with its distinct aromatic protons and carbon atoms, NMR provides unambiguous evidence of its structure.

The ¹H NMR spectrum of this compound is expected to display signals in the aromatic region (typically δ 7.0-9.0 ppm) and a characteristic downfield signal for the carboxylic acid proton (δ > 10 ppm). The acidic proton signal is often broad due to hydrogen bonding and can be confirmed by its disappearance upon D₂O exchange.

The six aromatic protons are chemically distinct, leading to six unique signals. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid group and the bromine atom, as well as the anisotropic effects of the naphthalene (B1677914) ring system. Protons adjacent to the carboxylic acid (H-2, H-8) are generally shifted further downfield. The splitting patterns (singlets, doublets, triplets) and coupling constants (J-values) are critical for assigning each proton to its specific position on the naphthalene ring. Ortho-coupling (³J) is typically in the range of 6-10 Hz, while meta-coupling (⁴J) is smaller (2-4 Hz).

Table 1: Predicted ¹H NMR Data and Assignments for this compound Note: This table is illustrative, based on typical chemical shifts and coupling constants for substituted naphthalenes. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | > 12.0 | broad singlet | - |

| H-2 | 8.2 - 8.4 | doublet | ~2.0 (⁴J) |

| H-4 | 8.0 - 8.2 | doublet | ~2.0 (⁴J) |

| H-5 | 7.8 - 8.0 | doublet | ~8.5 (³J) |

| H-6 | 7.5 - 7.7 | triplet | ~7.5 (³J) |

| H-7 | 7.6 - 7.8 | triplet | ~7.5 (³J) |

| H-8 | 8.9 - 9.1 | doublet | ~8.5 (³J) |

The proton-decoupled ¹³C NMR spectrum of this compound will show 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring system and the single carboxylic acid carbon. The carboxyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the 165-185 ppm range oregonstate.edu. The carbon atom attached to the bromine (C-3) will have its chemical shift influenced by the heavy atom effect. The remaining aromatic carbons appear in the approximate range of 120-140 ppm.

Table 2: Predicted ¹³C NMR Data and Assignments for this compound Note: This table is illustrative, based on typical chemical shifts for substituted naphthalenes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 | 128 - 132 |

| C-2 | 130 - 134 |

| C-3 | 120 - 124 |

| C-4 | 135 - 139 |

| C-4a | 132 - 136 |

| C-5 | 126 - 130 |

| C-6 | 127 - 131 |

| C-7 | 128 - 132 |

| C-8 | 125 - 129 |

| C-8a | 133 - 137 |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show, for example, a cross-peak between H-5 and H-6, confirming their ortho-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, the carboxylic acid proton could show a correlation to C-1 and C-2, and H-2 would show correlations to C-1, C-3, and C-4a, confirming the connectivity around the substituted ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₁H₇BrO₂), the molecular weight is 251.08 g/mol usbio.netchemimpex.com. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic pair of signals (M⁺ and M+2) of nearly equal intensity at m/z 251 and 253.

Aromatic carboxylic acids typically show a strong molecular ion peak due to the stability of the aromatic ring rubingroup.org. Key fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the carboxylic acid group.

Loss of a hydroxyl radical (-OH): A prominent peak would be expected at m/z 234/236, corresponding to the [M-17]⁺ acylium ion.

Loss of the entire carboxyl group (-COOH): A peak at m/z 206/208, corresponding to the [M-45]⁺ bromonaphthyl cation, would also be significant.

Loss of carbon monoxide (-CO) from the acylium ion: Fragmentation of the m/z 234/236 ion can lead to the loss of CO, resulting in the same m/z 206/208 ion.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z (⁷⁹Br/⁸¹Br) | Ion Identity | Description |

| 251/253 | [C₁₁H₇BrO₂]⁺ | Molecular Ion (M⁺) |

| 234/236 | [C₁₁H₆BrO]⁺ | Loss of -OH radical |

| 206/208 | [C₁₀H₆Br]⁺ | Loss of -COOH radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is dominated by features of the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state libretexts.org.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated. For aromatic carboxylic acids, this peak typically appears between 1680-1710 cm⁻¹ libretexts.org. Conjugation with the naphthalene ring lowers the frequency compared to aliphatic carboxylic acids.

C-O Stretch: A medium intensity band for the C-O single bond stretch, coupled with O-H bending, is expected between 1210-1320 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Description |

| 2500 - 3300 | O-H | Carboxylic acid, very broad |

| ~3050 | C-H | Aromatic stretch |

| 1680 - 1710 | C=O | Carbonyl stretch, strong |

| 1450 - 1600 | C=C | Aromatic ring stretch |

| 1210 - 1320 | C-O | Carboxylic acid stretch |

X-ray Crystallography for Solid-State Structure Determination

It is well-established that carboxylic acids, particularly aromatic ones, crystallize to form centrosymmetric dimers in the solid state. This structure is stabilized by a pair of strong hydrogen bonds between the carboxyl groups of two adjacent molecules. This dimerization would be the most prominent feature of the crystal packing. The naphthalene rings would then arrange themselves in the crystal lattice, likely forming π-stacking interactions between the planar aromatic systems of adjacent dimers, to maximize packing efficiency. The analysis would also confirm the planarity of the naphthalene ring system and provide precise measurements for the C-Br, C-C, and C-O bond lengths and angles.

Vibrational Spectroscopy (e.g., Raman)

The vibrational spectrum of this compound is primarily determined by the interplay of the naphthalene ring system, the carboxylic acid group, and the carbon-bromine bond. The key vibrational modes can be categorized as follows:

Naphthalene Ring Vibrations: The core naphthalene structure gives rise to a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the high-frequency region of the Raman spectrum. nih.gov Ring stretching vibrations, which involve the concerted stretching and contraction of the carbon-carbon bonds within the fused rings, are also prominent and are sensitive to the positions of substituents. researchgate.netkiku.dk In-plane and out-of-plane bending vibrations of the C-H bonds and deformation of the naphthalene ring occur at lower frequencies. researchgate.netniscpr.res.in

Carboxylic Acid Group Vibrations: The carboxylic acid moiety introduces several distinct and intense vibrational bands. The most characteristic is the C=O stretching vibration of the carbonyl group, which is expected to be a strong band in the Raman spectrum. nih.gov The O-H stretching vibration is also present, though it can be broad and influenced by hydrogen bonding, particularly in the solid state where carboxylic acids often form dimers. nih.govresearchgate.net Other vibrations associated with the carboxylic acid group include C-O stretching and O-H in-plane and out-of-plane bending modes. elixirpublishers.com

Carbon-Bromine Vibration: The presence of the bromine atom introduces a C-Br stretching vibration, which is typically observed at lower frequencies due to the larger mass of the bromine atom. The position of this vibration can provide information about the electronic environment of the C-Br bond.

Predicted Raman Spectral Data

Based on theoretical calculations and experimental data from related naphthalene derivatives, a predicted assignment of the principal vibrational modes for this compound is presented in the following tables. These assignments are based on DFT calculations performed on similar molecules, such as 1-bromonaphthalene and other substituted naphthalenes. nih.gov

Interactive Data Table: Predicted Vibrational Modes for the Naphthalene Ring of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| C=C Ring Stretch | 1650 - 1450 | In-plane stretching of the carbon-carbon bonds within the fused aromatic rings. |

| C-H In-plane Bend | 1300 - 1000 | Bending of the C-H bonds within the plane of the naphthalene ring. |

| Ring Breathing | 1000 - 700 | Symmetric in-plane deformation of the entire naphthalene ring system. |

| C-H Out-of-plane Bend | 950 - 700 | Bending of the C-H bonds out of the plane of the naphthalene ring. |

Interactive Data Table: Predicted Vibrational Modes for the Substituent Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3100 - 2800 (Broad) | Stretching of the O-H bond in the carboxyl group, often broadened by hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1750 - 1680 | Stretching of the carbonyl double bond in the carboxyl group. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Stretching of the carbon-oxygen single bond in the carboxyl group. |

| O-H In-plane Bend | 1440 - 1395 | In-plane bending of the O-H bond in the carboxyl group. |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bond. |

The precise positions of these vibrational bands can be influenced by factors such as the phase of the sample (solid or solution) and intermolecular interactions, most notably hydrogen bonding involving the carboxylic acid group. nih.govresearchgate.net Theoretical studies using DFT methods like B3LYP with appropriate basis sets have been shown to provide reliable predictions for the vibrational spectra of substituted naphthalenes, offering a valuable tool for the structural elucidation of compounds like this compound. researchgate.netelixirpublishers.comnih.gov

Computational Chemistry and Theoretical Studies of 3 Bromonaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. samipubco.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 3-bromonaphthalene-1-carboxylic acid.

Electronic Structure: DFT calculations can elucidate the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, studies on naphthalene (B1677914) have used DFT with various basis sets to determine the HOMO-LUMO gap, finding values around 4.75 eV, which helps in understanding its electronic transitions and potential as a semiconductor material. samipubco.com Similar calculations for this compound would reveal how the bromo and carboxylic acid substituents modulate the electronic properties of the naphthalene core.

Geometry Optimization: A crucial first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT methods are used to perform geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest energy. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The planarity of the naphthalene ring system and the orientation of the carboxylic acid group relative to the ring are key structural features that would be determined. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Naphthalene Derivatives

| Method | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic properties. researchgate.net |

| ωB97X-D | def2-TZVP | Excited states and non-covalent interactions. |

This table represents common methods used for similar aromatic compounds; specific choices depend on the properties being investigated.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. sci-hub.st

For substituted naphthalenes, ab initio calculations can be used to investigate structural properties and pyramidal atom inversion energies. sci-hub.st These methods are also employed to calculate accurate torsional energetics, which is essential for understanding the conformational flexibility of molecules. plos.org Applying these methods to this compound would provide a benchmark for its electronic structure and could be used to validate results from less computationally intensive DFT methods.

Conformational Analysis and Torsional Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has conformational flexibility primarily due to the rotation around the single bond connecting the carboxylic acid group to the naphthalene ring.

Computational methods are used to explore the potential energy surface (PES) associated with this rotation. By systematically changing the dihedral angle (O=C-C-C) and calculating the energy at each step, a torsional energy profile can be generated. plos.org This profile reveals the energy minima corresponding to stable conformers and the energy barriers separating them.

For aromatic carboxylic acids, a key question is the degree of planarity between the carboxyl group and the aromatic ring. nih.gov Studies on acetic acid have shown that the syn conformation (where the hydroxyl hydrogen is pointed towards the carbonyl oxygen) is significantly more stable than the anti conformation. nih.gov For 1-naphthoic acid, experimental and computational studies indicate a planar equilibrium structure. nih.govnih.gov The presence of the bulky bromine atom at the 3-position in this compound could introduce steric hindrance that influences the preferred orientation of the carboxylic acid group, potentially leading to a non-planar minimum energy structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for structure verification and for assigning signals in experimental spectra. wisc.edu

The standard method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS).

For this compound, predicting the ¹H and ¹³C NMR spectra would involve:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

Performing an NMR calculation (GIAO-DFT) on the optimized structure.

Scaling and referencing the calculated shielding constants to obtain the final chemical shifts.

However, accurately predicting ¹³C chemical shifts for carbons bonded to heavy atoms like bromine can be challenging for standard computational methods. stackexchange.com Relativistic effects, which are not accounted for in many routine calculations, can become significant and may lead to deviations between predicted and experimental values. stackexchange.com Specific correction schemes or higher-level theoretical methods may be necessary to achieve high accuracy for the C3 carbon directly attached to the bromine atom.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely route for a reaction and understand the factors that control its rate and outcome. nih.gov

For this compound, computational modeling could be applied to understand its synthesis. For example, one synthetic route to the parent 1-naphthoic acid is the carboxylation of the Grignard reagent of 1-bromonaphthalene. wikipedia.org A computational study of this reaction could model the formation of the Grignard reagent and its subsequent reaction with CO₂, revealing the structure of the key transition state and the reaction's energy profile.

Furthermore, computational studies have been used to investigate the enzymatic carboxylation of naphthalene, proposing a mechanism involving a 1,3-dipolar cycloaddition to a cofactor. nih.govresearchgate.net While this is a biochemical process, it demonstrates the capability of computational methods to unravel complex reaction pathways involving the naphthalene scaffold. DFT calculations can determine activation energy barriers, which are crucial for identifying the rate-determining step of a reaction. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. oncodesign-services.com Computational methods are central to modern QSAR, using calculated molecular descriptors to build predictive models. nih.govnih.gov

This compound can serve as a scaffold or an intermediate in the synthesis of biologically active molecules. Computational SAR studies on a series of its derivatives would involve:

Generating a Dataset: A series of analogous compounds with known biological activities is required.

Calculating Descriptors: For each molecule, a wide range of molecular descriptors are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity. nih.gov

A QSAR study on a series of naphthalen-1-yl-acetic acid hydrazides found that compounds with bromo, methoxy, and hydroxy substituents were the most active antibacterials. nih.gov The study revealed the importance of descriptors like the partition coefficient (log P) and the energy of the HOMO in describing the antimicrobial activity. nih.gov This highlights how computational approaches can identify the key physicochemical properties, influenced by substituents like the bromine atom in this compound, that drive biological activity.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-Naphthoic acid |

| 2-Naphthoic acid |

| Acetic acid |

| 1-Bromonaphthalene |

| Tetramethylsilane (TMS) |

Applications of 3 Bromonaphthalene 1 Carboxylic Acid in Synthetic Chemistry

Building Block in the Synthesis of Complex Organic Molecules

3-Bromonaphthalene-1-carboxylic acid serves as a crucial building block in organic synthesis for the creation of complex molecules. chemimpex.com Its utility stems from its distinct structural features: a rigid naphthalene (B1677914) backbone, a reactive carboxylic acid group, and a bromine substituent. The presence of the bromine atom is particularly significant as it facilitates various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the strategic incorporation of the naphthalene moiety into larger, more intricate molecular architectures, making it a valuable starting material in multi-step syntheses. chemimpex.comcymitquimica.com

Precursor for Naphthalene Derivatives with Enhanced Functionality

The compound is a versatile precursor for a wide range of naphthalene derivatives with enhanced or specific functionalities. chemimpex.com Its structure provides two primary sites for chemical modification: the carboxylic acid group and the bromo substituent. The carboxylic acid can be converted into esters, amides, or other functional groups through standard organic reactions. Simultaneously, the bromine atom can be replaced or modified using transition-metal-catalyzed coupling reactions. This dual reactivity enables chemists to design and synthesize a diverse library of substituted naphthalene compounds, which are essential in the development of novel materials and therapeutic agents. chemimpex.comchemimpex.com

Role in the Development of Pharmaceutical Intermediates

In the pharmaceutical sector, this compound functions as an important intermediate in the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.com The naphthalene core is a recognized scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The carboxylic acid functional group can play a critical role in the biological activity of a drug molecule, often serving as a key determinant of a pharmacophore by interacting with target enzymes or receptors. researchgate.net Furthermore, the introduction of a carboxylic acid can positively influence a compound's water solubility, a key parameter for drug delivery. researchgate.netwiley-vch.de This makes the compound a valuable starting point for developing new drugs with potentially improved efficacy. chemimpex.com

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is utilized in the synthesis of agrochemicals. chemimpex.comcymitquimica.com The functional versatility of the molecule allows it to be a key intermediate in the development of new crop protection agents. cymitquimica.com Carboxylic acid functions are present in at least 40% of all marketed agrochemicals, highlighting the importance of this chemical group in the industry. wiley-vch.de The compound's structure can be systematically modified to create novel molecules with potential herbicidal or pesticidal properties, contributing to advancements in agricultural chemistry. chemimpex.comchemimpex.com

Applications in Material Science and Polymer Chemistry

The unique properties of this compound also lend themselves to applications in material science and polymer chemistry. chemimpex.com It serves as a building block for creating high-performance materials and specialty polymers with tailored characteristics. chemimpex.comchemimpex.com

Organic Electronics and OLEDs

Derivatives of this compound, such as its methyl ester, are used in the field of organic electronics. chemimpex.com Specifically, they contribute to the production of organic semiconductors, which are foundational components in flexible electronics and Organic Light-Emitting Diodes (OLEDs). chemimpex.com The aromatic naphthalene system can be incorporated into the charge-transporting or emissive layers of an OLED device, influencing its electronic properties and performance.

Polymeric Materials with Tailored Properties

This compound plays a role in the development of specialty polymeric materials. chemimpex.com The carboxylic acid group can participate in polymerization reactions, such as the formation of polyesters or polyamides. Incorporating the rigid and planar naphthalene unit into a polymer backbone can impart desirable properties, including enhanced thermal stability and improved mechanical strength. chemimpex.comnumberanalytics.com This allows for the creation of advanced polymers with specific characteristics suited for various industrial applications. chemimpex.com

Development of Fluorescent Dyes and Biological Probes

This compound serves as a precursor in the synthesis of more complex naphthalene derivatives. chemimpex.com The naphthalene core is a well-known fluorophore, and its derivatives are extensively used in the creation of fluorescent dyes and biological probes due to their favorable photophysical properties, including high quantum yields and photostability. chemimpex.com The presence of the bromine atom and the carboxylic acid group on the naphthalene scaffold of this compound provides two reactive sites for further chemical modifications. These functional groups allow for the attachment of other molecular components to tune the fluorescence properties and to introduce specific functionalities for biological targeting.

The general strategy for its use would involve leveraging the bromine atom for cross-coupling reactions (like Suzuki or Sonogashira couplings) to extend the π-conjugated system, which can shift the fluorescence wavelength. The carboxylic acid group can be converted into esters or amides to either link to other fluorophores or to biomolecules, creating targeted biological probes. However, specific examples of fluorescent dyes or biological probes synthesized directly from this compound, along with their detailed photophysical data and biological applications, are not prominently reported in the reviewed literature.

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

| Functional Group | Potential Reaction | Purpose in Fluorescent Probe Development |

| Bromine Atom | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) | Extension of the π-conjugated system to modulate absorption and emission wavelengths. |

| Carboxylic Acid | Esterification, Amidation | Attachment of targeting moieties (e.g., biotin, peptides) for specific biological labeling; Linking to other chromophores. |

Reagent in Analytical Chemistry

In the realm of analytical chemistry, this compound is noted for its potential use as a reagent. chemimpex.com Its stability and defined chemical structure make it a candidate for derivatization reactions, where it could be used to tag analytes containing specific functional groups to facilitate their detection and quantification, for instance, by high-performance liquid chromatography (HPLC) with fluorescence detection. The naphthalene moiety would introduce a fluorescent signal to otherwise non-fluorescent analyte molecules.

Despite this potential, specific and detailed applications of this compound as a primary analytical reagent are not well-documented. The development of analytical methods often involves the use of more elaborated naphthalene-based fluorescent probes that are specifically designed for high sensitivity and selectivity towards a particular analyte. While this compound could serve as a starting material for the synthesis of such probes, its direct use as an off-the-shelf analytical reagent for the detection of specific ions or compounds is not a subject of extensive research literature. chemimpex.com

Biological and Biomedical Research Potential of 3 Bromonaphthalene 1 Carboxylic Acid Analogs

Synthesis of Biologically Active Molecules and Pharmaceutical Agents

3-Bromonaphthalene-1-carboxylic acid is a key building block in the synthesis of complex organic molecules and pharmaceutical agents. chemimpex.com Its structure, featuring a bromine atom and a carboxylic acid group on the naphthalene (B1677914) ring, provides two reactive sites for further chemical transformations. This dual functionality makes it an important intermediate for creating a variety of more complex molecules with potential therapeutic applications. chemimpex.com The methyl ester form, this compound methyl ester, is also widely used in organic synthesis and pharmaceutical research for developing new medications. chemimpex.com

The utility of these compounds lies in their ability to participate in various chemical reactions, such as coupling reactions and nucleophilic substitutions, which are fundamental in the construction of novel molecular frameworks. chemimpex.comchemimpex.com The reactivity of the bromine-substituted naphthalene core allows for the introduction of different functional groups, facilitating the generation of diverse libraries of compounds for biological screening. chemimpex.com This adaptability has made this compound and its analogs valuable starting materials in the development of new therapeutic agents. chemimpex.comchemimpex.com

Investigation of Antimicrobial Properties of Derivatives

The search for new antimicrobial agents has led researchers to explore various chemical scaffolds, including naphthalene derivatives. Several analogs of bromonaphthalene carboxylic acids have demonstrated notable antimicrobial activity. For instance, research has highlighted the in-vitro antibacterial activity of compounds like 5-bromo-6-methoxynaphthalene-2-carboxylic acid against pathogenic bacteria. researchgate.netrasayanjournal.co.in

Another derivative, 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA), has been investigated for its inhibitory effects on microbial growth. nih.govfrontiersin.org Studies have quantified its activity through metrics like the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half. Research has shown that DBHCA can inhibit the growth of the parasite Babesia microtiin vitro with an IC₅₀ value of 84.83 µM. nih.govfrontiersin.org Furthermore, this compound was found to inhibit the catalytic activity of the B. microti lactate dehydrogenase (BmLDH) enzyme with an IC₅₀ of 53.89 µM. nih.govfrontiersin.org

The broader family of naphthalene derivatives also includes potent antimicrobial agents. ekb.eg Naphthalene-based molecules such as nafcillin and terbinafine are approved for clinical use. mdpi.com Research into novel naphthalene-based derivatives continues to yield promising results, with some synthetic compounds showing broad-spectrum activity against various bacterial and fungal strains. ekb.eg

| Compound | Target Organism/Enzyme | Activity (IC₅₀) |

|---|---|---|

| 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | Babesia microti | 84.83 µM |

| 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA) | B. microti lactate dehydrogenase (BmLDH) | 53.89 µM |

Research into Other Bioactivities of Naphthalene Carboxylic Acid Derivatives

Beyond their antimicrobial potential, naphthalene carboxylic acid derivatives have been explored for a range of other biological activities. The naphthalene scaffold is present in numerous compounds with diverse pharmacological profiles, including anti-inflammatory and analgesic properties. rasayanjournal.co.inekb.eg

For instance, research has been conducted on 4-hydroxybenzothiophene-6-carboxylic acids and 1-(2-thienyl)-4-hydroxy naphthalene-2-carboxylic acids, which were found to possess anti-inflammatory and analgesic activities. researchgate.net Metal complexes of naphthalene-based acetic acids, such as naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid), are well-established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Furthermore, many of their metal complexes have demonstrated very high hydroxyl radical scavenging activity, a key component of antioxidant behavior. mdpi.com

Additionally, certain analogs of 6'-substituted naphthalene-2-carboxylic acid have been identified as receptor subtype-selective ligands for the retinoic acid receptor (RAR). nih.gov Specifically, some of these retinoids showed strong transcriptional activation of the gamma RAR subtype while having no effect on the alpha subtype, indicating their potential for targeted therapeutic applications. nih.gov

Structure-Bioactivity Relationship Studies of Substituted Naphthalene Carboxylic Acids

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for designing more effective therapeutic agents. Structure-activity relationship (SAR) studies of substituted naphthalene carboxylic acids and their derivatives have provided valuable insights into how specific structural features influence their pharmacological effects.

For antimicrobial naphthalene derivatives, several factors have been shown to be important. In a study of naphthalene-substituted derivatives of the antimycotic terbinafine, the potency was found to be highly dependent on the size of the substituent on the naphthalene ring. nih.gov Small substituents like hydrogen or fluorine were well-tolerated at most positions, while larger groups could be accommodated at the 5-position. nih.gov The introduction of fluorine at specific positions (3, 5, and 7) or chlorine at position 5 enhanced activity against yeasts. nih.gov

In another example involving a series of dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs), SAR analysis revealed that while the conformation of the linker between naphthalene units did not significantly affect activity, structural symmetry and especially lipophilicity played a role in antibacterial performance. mdpi.com Generally, in various classes of antimicrobial compounds, a balance between the hydrophilic and hydrophobic parts of the molecule is essential for activity. dtic.milmdpi.com The introduction of halogens into a molecular structure can also significantly alter its microbiological activity. mdpi.com For phenolic acids, an increase in the number of hydroxyl and methoxy groups tends to increase antioxidant properties but may slightly decrease antimicrobial efficacy. mdpi.comnih.gov

Environmental and Toxicological Considerations in Advanced Research

Degradation Pathways and Metabolite Assessment

The complete biodegradation pathway of 3-bromonaphthalene-1-carboxylic acid has not been extensively detailed in scientific literature. However, a probable route can be inferred from the well-documented microbial degradation of naphthalene (B1677914), substituted naphthalenes, and other brominated aromatic compounds.

Microbial degradation is a primary mechanism for the environmental breakdown of aromatic compounds. frontiersin.orgdntb.gov.ua For naphthalene and its derivatives, the process is typically initiated by aerobic bacteria, such as those from the Pseudomonas genus, which employ dioxygenase enzymes. frontiersin.orgmdpi.com This initial enzymatic attack hydroxylates one of the aromatic rings, forming a cis-dihydrodiol. frontiersin.orgmdpi.com This is followed by dehydrogenation to yield a dihydroxynaphthalene intermediate. frontiersin.org

In the case of this compound, the degradation would likely commence with an attack on the unsubstituted ring. The subsequent steps would involve ring cleavage, typically leading to the formation of key intermediates like salicylic acid or gentisic acid, which are then funneled into the central carbon pathway. frontiersin.orgmdpi.com

A critical step in the degradation of this compound is debromination, the removal of the bromine atom. Microbial debromination of aromatic compounds can occur aerobically, and it is often an early step in the degradation process, as the presence of halogens can sometimes inhibit the activity of ring-cleavage enzymes. nih.govresearchgate.net The process can be initiated by monooxygenase enzymes. mdpi.com

Based on these established pathways, a hypothetical degradation sequence for this compound can be proposed. The initial steps likely involve hydroxylation of the naphthalene ring system, followed by enzymatic ring cleavage. Debromination could occur either before or after the ring is opened. The resulting smaller organic acids would then be mineralized to carbon dioxide and water through common metabolic cycles like the Krebs cycle. mdpi.commdpi.com

Table 1: Hypothetical Key Intermediates in the Biodegradation of this compound

| Putative Intermediate | Role in Degradation Pathway |

| Dihydroxylated bromonaphthalene carboxylic acid | Product of initial dioxygenase attack |

| Brominated salicylic acid derivative | Key intermediate following ring cleavage |

| Catecholic or gentisic acid derivatives | Central intermediates leading to central metabolism |

| Smaller aliphatic carboxylic acids | Final breakdown products before mineralization |

It is important to note that under anaerobic conditions, the degradation pathway would differ, likely initiated by carboxylation followed by a series of reduction reactions of the aromatic ring. nih.gov The persistence of brominated organic compounds can be significant, and complete mineralization is not always achieved, potentially leading to the accumulation of halogenated metabolites. nih.gov

Environmental Fate and Transport Studies

Specific experimental data on the environmental fate and transport of this compound are scarce. However, its behavior can be predicted based on its chemical structure and the known properties of related compounds. As a brominated aromatic carboxylic acid, its mobility and persistence in the environment are governed by several factors.

Persistence: Halogenated organic compounds, including brominated flame retardants, are generally characterized by their environmental persistence. researchgate.netnih.gov The carbon-bromine bond is strong, making the molecule resistant to rapid degradation. While microbial degradation is possible, as discussed in the previous section, the rates can be slow, leading to a prolonged environmental half-life. Naphthenic acids, a class of carboxylic acids found in petroleum, are also known to be persistent in aquatic environments. nih.gov

Mobility in Soil and Water: The mobility of this compound in soil is influenced by its carboxylic acid functional group. The ionization of this group is pH-dependent; at typical environmental pH values, it will exist predominantly in its anionic carboxylate form. This negative charge generally increases water solubility and can reduce sorption to organic matter in soil compared to its neutral parent compound, naphthalene. However, the naphthalene ring structure imparts a degree of lipophilicity, which can lead to partitioning into organic-rich soil and sediment. The mobility of organic acids in soil has been shown to be influenced by soil pH, organic matter content, and clay content, with increased mobility often observed in soils with higher pH. nova.edu

Bioaccumulation Potential: The potential for bioaccumulation is a significant concern for many halogenated aromatic compounds. europa.eu These substances are often lipophilic and can accumulate in the fatty tissues of organisms. The octanol-water partition coefficient (Kow) is a key indicator of bioaccumulation potential. While specific data for this compound is not readily available, the presence of the naphthalene structure suggests a potential for bioaccumulation, although the polar carboxylic acid group may reduce this tendency compared to non-functionalized brominated naphthalenes.

Table 2: Predicted Environmental Behavior of this compound

| Environmental Compartment | Predicted Behavior | Influencing Factors |

| Water | Likely to persist in the water column; potential for photodegradation. | Solubility enhanced by carboxylate group. |

| Soil/Sediment | Moderate sorption to organic matter and clay particles. | Soil pH, organic carbon content. |

| Air | Low volatility due to carboxylic acid group and molecular weight. | Vapor pressure. |

| Biota | Potential for bioaccumulation, but may be limited by polarity. | Lipophilicity of the naphthalene ring vs. polarity of the carboxylic acid. |

Advanced Ecotoxicological Investigations (excluding basic toxicity data)

While standard acute toxicity data for this compound is not widely published, the potential for more subtle, advanced ecotoxicological effects can be inferred from studies on related compounds. These effects include endocrine disruption, genotoxicity, and developmental toxicity.

Many brominated flame retardants have come under scrutiny for their potential as endocrine disruptors and for their toxic effects on various organisms. nih.govnih.gov These compounds can interfere with hormone systems, leading to adverse effects on reproduction, development, and growth. Given its structure as a brominated aromatic compound, this compound warrants investigation for similar endocrine-disrupting potential.

Naphthalene and other PAHs are known to have a range of sublethal effects on aquatic organisms. nih.govgov.bc.ca Studies have shown that naphthalene can cause cellular and tissue damage, and some PAHs are known to be mutagenic or carcinogenic. nih.govgov.bc.ca Research on fish has demonstrated that exposure to naphthalene can lead to a significant increase in erythrocytic nuclear abnormalities, indicating genotoxic effects. gov.bc.ca

The degradation metabolites of brominated compounds can also be of ecotoxicological concern. In some cases, the debromination products can be more toxic than the parent compound. nih.gov Therefore, a full assessment of the environmental risk of this compound must also consider the potential toxicity of its environmental degradation products. Advanced ecotoxicological studies would be necessary to determine if this compound or its metabolites pose a risk for effects such as:

Endocrine Disruption: Assessing the potential to interfere with hormonal pathways in wildlife.

Genotoxicity: Investigating the ability to cause damage to DNA.

Developmental and Reproductive Toxicity: Studying the effects on the growth, development, and reproductive success of organisms over long-term exposure.

Neurotoxicity: Evaluating the potential to adversely affect the nervous system.

Sustainable Chemistry Aspects in Production and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes and products. For this compound, these principles can be applied to both its synthesis and its use.

Sustainable Production: Traditional bromination processes can involve the use of hazardous reagents and generate significant waste. Sustainable approaches to the bromination of organic compounds are an active area of research, focusing on the use of greener solvents (like water), alternative brominating agents, and catalytic systems to improve efficiency and reduce waste. researchgate.net Similarly, green methods for the synthesis of carboxylic acids, such as the catalytic oxidation of aldehydes using hydrogen peroxide in water, offer a more environmentally benign alternative to traditional oxidation methods that use stoichiometric heavy metal oxidants. mdpi.com The application of such green synthetic routes could significantly reduce the environmental footprint of this compound production.

Sustainable Applications: On the application side, naphthalene carboxylic acid derivatives are being explored for use in sustainable materials. For example, they can serve as monomers for bio-based polymers. Polyesters derived from bio-based naphthalates are being investigated as sustainable alternatives to petroleum-based plastics like PET for food packaging, offering improved gas barrier properties. acs.org

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Synthesis and Reactivity

The synthesis of 3-bromonaphthalene-1-carboxylic acid and its derivatives often relies on catalytic processes. Future research is focused on developing more efficient and selective catalysts to improve reaction yields, reduce environmental impact, and enable novel transformations.

One promising area is the use of zeolites as catalysts in the bromination of naphthalene (B1677914). researchgate.net Zeolites, with their well-defined pore structures, can offer shape-selectivity, potentially leading to higher yields of the desired isomer. Research into different zeolite types, such as FAU-type zeolites, has shown catalytic activity in the bromination of naphthalene and could be adapted for the specific synthesis of this compound. researchgate.net

Furthermore, palladium-catalyzed reactions are crucial for the functionalization of aryl halides. researchgate.netorganic-chemistry.org Innovations in palladium catalysis, such as the development of new ligands and reaction conditions, could enhance the reactivity of the bromine atom on the naphthalene ring, facilitating a wider range of cross-coupling reactions. chemimpex.com This would allow for the introduction of diverse functional groups, leading to the synthesis of novel compounds with unique properties. For instance, Suzuki coupling reactions, catalyzed by palladium complexes, could be optimized for gram-scale synthesis of derivatives from this compound. researchgate.net

The development of catalysts for carboxylation reactions is another active area of research. organic-chemistry.org While not directly for the synthesis of this compound itself, advancements in the cobalt-catalyzed reductive carboxylation of aryl triflates could inspire new methods for introducing the carboxylic acid group onto a brominated naphthalene scaffold. organic-chemistry.org

Exploration of Novel Biological Applications

Naphthalene derivatives have demonstrated a wide range of biological activities, and this compound serves as a key starting material for the synthesis of potentially bioactive molecules. ontosight.aimdpi.com Future research will likely focus on synthesizing and screening new derivatives for various therapeutic applications.

The structural motif of naphthalene is present in many compounds with anticancer properties. mdpi.com For example, naphthalene-substituted compounds have shown potential as inhibitors of topoisomerase and microtubules, which are important targets in cancer therapy. mdpi.com By modifying the carboxylic acid and bromine functionalities of this compound, researchers can create libraries of new compounds to be screened for antitumor activity. nih.gov The development of novel 3-carboranyl-1,8-naphthalimide derivatives from related starting materials has already shown promising cytotoxic activity against cancer cell lines. nih.gov

The carboxylic acid group is a common feature in many drugs, but it can sometimes lead to issues with metabolic stability or membrane permeability. nih.gov Research into carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid—could be applied to derivatives of this compound to improve their pharmacological profiles. nih.gov

Furthermore, naphthalene-based compounds are being explored for their antimicrobial and anti-inflammatory properties. ontosight.ai The synthesis of novel derivatives from this compound could lead to the discovery of new agents to combat drug-resistant bacteria or to treat inflammatory conditions. The core structure of naphthalene is also found in non-steroidal anti-inflammatory drugs like Naproxen. mdpi.com

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. vapourtec.comresearchgate.net The integration of flow chemistry and automation is a key future direction for the synthesis of this compound and its derivatives, particularly for industrial-scale production.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comnih.gov Automated flow chemistry systems can perform hundreds of reactions with varying conditions in a single run, which is highly beneficial for reaction optimization and the rapid synthesis of compound libraries for biological screening. vapourtec.comresearchgate.net

For the synthesis of derivatives of this compound, flow reactors can be particularly useful for hazardous reactions or for handling unstable intermediates. nih.gov For example, bromination reactions can be performed more safely in a continuous flow setup. researchgate.net The scalability of flow chemistry means that once a reaction is optimized on a small scale, it can be readily scaled up for manufacturing without the need for extensive redevelopment. vapourtec.comnih.gov A highly efficient and expedient method for the synthesis of other complex molecules directly from carboxylic acids has been demonstrated on a gram-scale, highlighting the potential for scalable production. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise | Precise control of temperature, pressure, and time mdpi.com |

| Scalability | Challenging | Seamlessly scalable vapourtec.com |

| Safety | Higher risk with hazardous reagents | Enhanced safety, especially for hazardous reactions vapourtec.com |

| Efficiency | Often lower yields and purity | Higher yields and product purity researchgate.net |

| Automation | Difficult to automate | Easily integrated with automation for high-throughput synthesis researchgate.net |

Advanced Materials Integration and Nanotechnology Applications

The unique photophysical properties of the naphthalene core make it an attractive component for advanced materials and nanotechnology applications. aip.orgkfupm.edu.sa this compound can serve as a precursor for the synthesis of functional materials with tailored optical and electronic properties. chemimpex.comchemimpex.com

Naphthalene derivatives are used in the production of organic semiconductors for applications in flexible electronics and organic light-emitting diodes (OLEDs). chemimpex.com The bromine and carboxylic acid groups on this compound provide anchor points for incorporating the naphthalene unit into larger polymer structures or for surface functionalization of nanomaterials. chemimpex.com

In the field of nanotechnology, naphthalene-based organic nanoparticles are being investigated for their potential in drug delivery and bioimaging. mdpi.comaip.org These nanoparticles can be engineered to have improved solubility and biocompatibility. aip.org The carboxylic acid group of this compound can be used to attach targeting ligands or to encapsulate therapeutic agents within a nanoparticle delivery system. mdpi.com Furthermore, the fluorescence properties of naphthalene derivatives can be exploited to create fluorescent probes for sensing and imaging applications. chemimpex.comkfupm.edu.sa For instance, naphthalene-based silica (B1680970) nanoparticles have been developed as highly sensitive fluorescent chemosensors for detecting heavy metal ions. kfupm.edu.sa

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms and molecular properties of this compound and its derivatives is crucial for designing new synthetic routes and predicting the behavior of novel compounds. Advanced spectroscopic and computational techniques are powerful tools for gaining these insights.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, combined with computational methods like Density Functional Theory (DFT), can be used to study the vibrational spectra and electronic structure of bromonaphthalene derivatives. nih.gov These studies provide valuable information about the molecule's geometry, bonding, and reactivity. nih.gov For example, computational analysis of the HOMO-LUMO energy gap can reveal the potential for charge transfer within the molecule, which is important for understanding its electronic properties. nih.gov

Computational modeling, including ab initio molecular dynamics simulations, can be employed to investigate the mechanisms of reactions involving this compound. rsc.org This can help in understanding the role of catalysts, predicting reaction outcomes, and designing more efficient synthetic processes. For instance, computational studies can elucidate the functionalization mechanism of nanoparticles with carboxylic acids, which is relevant for the material science applications of this compound. rsc.org A deeper mechanistic understanding of reactions such as stereocontrolled synthesis can be achieved through computational methods, guiding the development of highly selective transformations. researchgate.net

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| FTIR/FT-Raman Spectroscopy | Vibrational modes and functional groups | Structural characterization and monitoring of reactions nih.gov |

| Density Functional Theory (DFT) | Electronic structure, geometry, reactivity | Predicting spectroscopic properties and reaction pathways nih.govresearchgate.net |

| Ab initio Molecular Dynamics | Reaction mechanisms and dynamics | Understanding catalytic processes and surface interactions rsc.org |

| UV-Vis and Fluorescence Spectroscopy | Electronic transitions and photophysical properties | Characterizing optical properties for materials applications mdpi.com |

Q & A

Q. What are the key considerations for synthesizing 3-bromonaphthalene-1-carboxylic acid with high purity?

Synthesis typically involves bromination of naphthalene-1-carboxylic acid derivatives under controlled conditions. To ensure purity (>95% by GC/HPLC), use regioselective bromination catalysts (e.g., FeBr₃ or AlBr₃) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Purity validation should follow established protocols like GC or high-performance liquid chromatography (HPLC) .

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic proton environments and bromine-induced deshielding effects.

- FT-IR : Confirm carboxylic acid O-H stretching (~2500-3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹).

- Mass spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]⁺) to the expected molecular weight. Cross-referencing with published spectral databases or analogous compounds (e.g., brominated biphenylcarboxylic acids) enhances reliability .

Q. What safety protocols are essential when handling this compound in the lab?